BQ-788 (N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine) is a potent and selective antagonist of the endothelin ETB receptor subtype. [, , , ] It is a synthetic peptide widely used in scientific research to investigate the role of endogenous or exogenous endothelins (ETs) in various physiological and pathophysiological conditions. [] BQ-788 is a valuable tool for dissecting the complex interplay between ETA and ETB receptors, which often exhibit opposing effects in the same tissue. [, , , , ]
Development of more specific and potent ETB receptor antagonists: Despite its widespread use, BQ-788 has limitations in terms of selectivity and potency, as evidenced by its weak antagonism of ETA receptors [, ] and varying efficacy in different tissues and species. [, ] Therefore, development of more refined tools for studying ETB receptors is needed.
Further elucidation of the complex interplay between ET(A) and ET(B) receptors: Many studies have highlighted the complex and often opposing actions of ETA and ETB receptors in the same tissue. [, , , , ] Future research should focus on unraveling the intricate signaling networks and regulatory mechanisms underlying these receptor interactions.
BQ-788 is classified as a pseudopeptide due to its structure, which incorporates both peptide and non-peptide components. It is primarily sourced from synthetic processes involving various amino acids and chemical reagents. The compound has been extensively studied for its pharmacological properties, particularly in relation to the endothelin B receptor, which is implicated in numerous physiological and pathological processes such as vasoconstriction, cell proliferation, and inflammation .
The synthesis of BQ-788 involves several complex steps due to the presence of unnatural amino acids and specific functional groups. A notable method developed for its synthesis includes:
The molecular structure of BQ-788 features several key components:
The three-dimensional conformation of BQ-788 is essential for its interaction with the endothelin B receptor, influencing its pharmacological efficacy .
BQ-788 participates in various chemical reactions primarily related to its interactions with biological receptors:
Research indicates that modifications to its structure can alter its potency and selectivity, highlighting the importance of specific functional groups in mediating these interactions .
BQ-788 functions as an antagonist by binding to the endothelin B receptor without activating it. This blockade prevents the physiological effects typically induced by endothelins, such as vasoconstriction and increased blood pressure. Key aspects of its mechanism include:
Studies have shown that BQ-788 can effectively reduce endothelin-induced responses in various biological models .
BQ-788 exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation as a pharmaceutical agent and understanding its behavior in biological systems .
BQ-788 has several scientific applications:
Its unique properties make it a valuable tool in both basic research and clinical applications aimed at managing conditions related to endothelial dysfunction .
BQ-788 (N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine) is a peptidic antagonist distinguished by its high selectivity for endothelin ET(B) receptors. Its molecular architecture features three critical domains: (1) a D-tryptophan residue with a methoxycarbonyl modification at the N1 position, enhancing hydrophobic interactions; (2) a C-terminal D-norleucine that optimizes steric compatibility with the ET(B) ligand pocket; and (3) an N-terminal dimethylpiperidine group that stabilizes the compound in the receptor’s transmembrane core [1] [6] [9].
Crystallographic studies of human ET(B) reveal that BQ-788’s biphenyl group penetrates deeply into a hydrophobic subpocket near the conserved Aspartate 2.50 (D²·⁵⁰), forming van der Waals contacts with Val¹⁷⁷³·²⁸, His¹⁵⁰²·⁵³, and Ser³⁷⁶⁷·⁴³. This binding mode is incompatible with the ET(A) receptor, where substitutions (e.g., Val¹⁷⁷ → Phe in ET(A)) create steric clashes [9]. Mutagenesis experiments confirm that ET(B) mutants V177F and H150Y reduce BQ-788’s inhibitory potency by 6-fold and 1.5-fold, respectively, while minimally affecting non-selective antagonists like bosentan [9].
Affinity profiling demonstrates a 1,083-fold selectivity ratio for ET(B) (IC₅₀ = 1.2 nM in human Girardi heart cells) over ET(A) (IC₅₀ = 1,300 nM in SK-N-MC neuroblastoma cells) [1] [4] [6]. This selectivity is further evidenced by ligand displacement assays, where BQ-788 competes efficiently with ¹²⁵I-labeled ET-1 in ET(B)-rich tissues but shows negligible activity in ET(A)-dominant systems [1] [6].
Structural Feature | Role in ET(B) Selectivity | Effect of Mutation |
---|---|---|
D-Tryptophan (N1-methoxycarbonyl) | Hydrogen bonding with Asn¹⁵⁸²·⁶¹; cation-π interaction with Lys¹⁶¹²·⁶⁴ | Reduced affinity in V177F mutant |
Biphenyl group | Binds hydrophobic pocket near D²·⁵⁰ | Steric clash in ET(A) F161³·²⁸ mutant |
Dimethylpiperidine | Stabilizes transmembrane helix orientation | No effect on bosentan binding |
BQ-788 acts as a competitive antagonist that reversibly blocks ET-1 binding through steric occlusion. In radioligand displacement assays using human ventricular tissue, BQ-788 inhibits ¹²⁵I-ET-1 binding to ET(B) receptors with subnanomolar affinity (KD = 0.43 ± 0.05 nM) [5]. Schild regression analysis in rabbit pulmonary arteries confirms competitive inhibition, yielding a pA₂ value of 8.4 against the ET(B)-selective agonist BQ-3020 [1] [6].
In vivo PET imaging with ¹⁸F-ET-1 in rats reveals BQ-788’s functional impact on ET-1 distribution. Pretreatment with BQ-788 (1 mg/kg) reduces radioligand uptake in ET(B)-rich organs by 85% in lungs and 55% in kidneys. Conversely, ET(B) blockade unmasks cardiac ETA receptors, enabling visualization of myocardial binding sites typically obscured by ET(B)-mediated clearance [5]. This aligns with receptor scavenging theory: ET(B) internalizes ET-1 for lysosomal degradation, and BQ-788 inhibits this clearance pathway, elevating plasma ET-1 concentrations by >300% in Dahl hypertensive rats [1] [6] [10].
Assay System | Key Parameter | Value | Biological Implication |
---|---|---|---|
Human Girardi heart cells | IC₅₀ for ET-1 binding | 1.2 nM | Subnanomolar affinity for ET(B) |
Rabbit pulmonary artery | pA₂ vs. BQ-3020 | 8.4 | Competitive antagonism |
Rat PET imaging | Reduction in ¹⁸F-ET-1 uptake (lung) | 85% | Blocks ET(B)-mediated clearance |
Conscious rat model | Plasma ET-1 elevation | >300% | Inhibits ET-1 internalization |
ET(B) receptor blockade by BQ-788 exerts bimodal effects on downstream signaling. In vascular smooth muscle, BQ-788 abolishes ET-1-induced phosphatidylinositol hydrolysis and Ca²⁺ influx by disrupting Gq/11 protein coupling. This suppresses ET(B)-mediated vasoconstriction in pulmonary and renal arterioles [6] [8]. Conversely, in endothelial cells, BQ-788 inhibits ET(B)-dependent NO synthase activation, attenuating vasodilation [8].
In non-vascular tissues, BQ-788 modulates calcium dynamics in enteric glia. ET-1 release from cholinergic neurons activates glial ET(B) receptors, triggering Ca²⁺ waves that inhibit neuronal excitability. BQ-788 amplifies neuronal Ca²⁺ responses by 47% and enhances cholinergic contractions in intestinal smooth muscle. This effect is reversed by L-NAME (a NOS inhibitor), confirming ET(B)’s role in nitrergic pathway activation [2] [7]. During intestinal inflammation (e.g., postoperative ileus), glial ET(B) receptors are upregulated, and BQ-788 (1 mg/kg i.p.) reduces inflammatory markers (myeloperoxidase, lipid peroxidation) by >40% [7].
Transcriptomic analyses in Sox10CreERT2;Rpl22-HAflx mice reveal that BQ-788 downregulates pro-inflammatory genes (e.g., IL-6, COX-2) and upregulates neuronal survival factors (GDNF) [7]. This positions glial ET(B) as a regulator of neuro-immune crosstalk, with antagonism offering protection against inflammation-induced motility disorders.
Pathway | Effect of BQ-788 | Functional Outcome |
---|---|---|
Gq/11/PLC-β/IP3 | Inhibition | Suppression of vasoconstriction |
eNOS/NO/cGMP | Inhibition | Attenuated vasodilation |
Glial Ca²⁺/neuronal nNOS | Amplification | Enhanced nitrergic inhibition of motility |
IL-6/COX-2 transcription | Downregulation | Anti-inflammatory effects in gut |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7